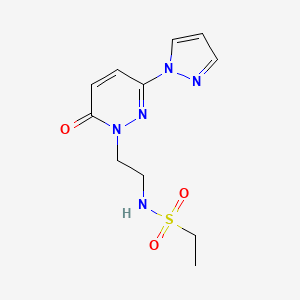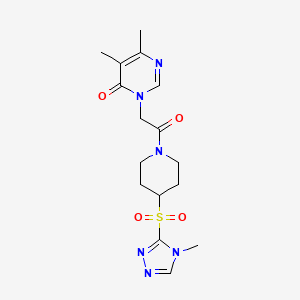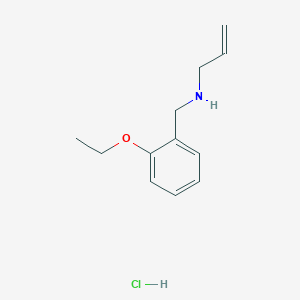
4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one is a chemical compound with potential scientific research applications. It is a benzoxazepine derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one is not fully understood. However, it has been shown to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to increase the activity of certain antioxidant enzymes. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in tumor cells. In addition, it has been shown to have anti-convulsant activity and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One potential advantage of using 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one in lab experiments is its ability to modulate the GABA-A receptor, which is involved in a variety of physiological processes. Another advantage is its ability to inhibit the growth of cancer cells and induce apoptosis in tumor cells. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are several potential future directions for further research on 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its effects in animal models of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, it may be useful to explore its potential use in combination with other drugs or therapies to enhance its effects.
Métodos De Síntesis
The synthesis of 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one has been described in the literature. One method involves the condensation of 3-chloro-2-methylphenol with 2-methyl-4-nitroaniline, followed by reduction of the nitro group with iron powder and acetic acid. The resulting amine is then reacted with methyl 2-chloroacetate to give the desired benzoxazepine derivative.
Aplicaciones Científicas De Investigación
4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one has been studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(3-chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-11-14(19)7-5-8-15(11)20-10-13-6-4-9-16(22-3)17(13)23-12(2)18(20)21/h4-9,12H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWYUFRSOVZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2567922.png)

![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2567926.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-chloro-5-methanesulfonylbenzoate](/img/structure/B2567927.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide](/img/structure/B2567929.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2567931.png)


![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)
![3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one](/img/structure/B2567938.png)


![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567944.png)
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide](/img/structure/B2567945.png)